N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide
Description
“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” is a synthetic organic compound that features a unique structure combining an adamantyl group, a pyridine ring, and a pyrrolidine ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-20(13-24-7-1-2-19(24)16-3-5-22-6-4-16)23-21-17-9-14-8-15(11-17)12-18(21)10-14/h3-6,14-15,17-19,21H,1-2,7-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRPPKVVJPACMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantyl Intermediate: Starting with adamantane, functionalization can be achieved through halogenation or other substitution reactions.
Pyridine and Pyrrolidine Ring Formation: The pyridine and pyrrolidine rings can be synthesized separately through standard organic synthesis methods.
Coupling Reactions: The final step involves coupling the adamantyl intermediate with the pyridine and pyrrolidine rings under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(adamantyl)-2-(pyridin-4-yl)pyrrolidine: Similar structure but lacks the acetamide group.
2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide: Similar structure but lacks the adamantyl group.
Uniqueness
“N-(2-adamantyl)-2-(2-pyridin-4-ylpyrrolidin-1-yl)acetamide” is unique due to the combination of the adamantyl group, pyridine ring, and pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
